Differential Topoisomerase II Poisoning: Sequence-Specific DNA Cleavage vs. Etoposide
Ascididemin functions as a conventional topoisomerase II poison, but with a crucial difference in its mechanism compared to the established chemotherapeutic agent etoposide [1]. Relaxation assays using supercoiled DNA demonstrated that Ascididemin stimulates double-stranded DNA cleavage by Topo II, with the cleavage pattern showing a strong preference for a cytosine (C) at the -1 position relative to the cleavage site [1]. This is the same sequence preference observed for etoposide, a key clinical Topo II poison [1]. However, Ascididemin's effect on Topoisomerase I was 'considerably weaker' than that of the specific Topo I poison camptothecin, indicating its primary poisoning activity is directed at Topo II [1].
| Evidence Dimension | Topoisomerase II DNA cleavage specificity |
|---|---|
| Target Compound Data | Stimulates Topo II-mediated DNA cleavage with strong preference for a C at the 3' side of the cleaved bond (-1 position). |
| Comparator Or Baseline | Etoposide: Stimulates Topo II-mediated DNA cleavage with strong preference for a C at the 3' side of the cleaved bond (-1 position). |
| Quantified Difference | Equivalent cleavage site specificity pattern; Ascididemin is a 'conventional topoisomerase II poison' like etoposide. |
| Conditions | In vitro relaxation assay using supercoiled DNA and human topoisomerase II. |
Why This Matters
This confirms Ascididemin as a validated Topo II poison with a defined sequence-specific mechanism, directly comparable to a major clinical drug class, making it a valuable probe for studying Topo II biology.
- [1] Dassonneville, L.; Wattez, N.; Baldeyrou, B.; Mahieu, C.; Lansiaux, A.; Banaigs, B.; Bonnard, I.; Bailly, C. Inhibition of topoisomerase II by the marine alkaloid ascididemin and induction of apoptosis in leukemia cells. Biochem. Pharmacol. 2000, 60 (4), 527–537. View Source
